N1-(4-fluoro-3-nitrophenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide
Description
N1-(4-Fluoro-3-nitrophenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide is a substituted oxalamide derivative characterized by two distinct functional groups:
- N1-substituent: A 4-fluoro-3-nitrophenyl group, which introduces strong electron-withdrawing effects (nitro) and moderate polarity (fluoro).
- N2-substituent: A 3-(2-oxopyrrolidin-1-yl)propyl chain, contributing hydrogen-bonding capacity via the pyrrolidinone moiety and enhanced solubility through its aliphatic propyl linker.
Properties
IUPAC Name |
N'-(4-fluoro-3-nitrophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O5/c16-11-5-4-10(9-12(11)20(24)25)18-15(23)14(22)17-6-2-8-19-7-1-3-13(19)21/h4-5,9H,1-3,6-8H2,(H,17,22)(H,18,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWEHRROMOTVUQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC(=O)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Fluoro-3-Nitroaniline
The nitro and fluoro substituents on the aromatic ring are introduced through sequential electrophilic substitution reactions. A representative protocol involves:
- Nitration of 4-fluoroaniline :
| Step | Reagent | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | HNO₃/H₂SO₄ | 0–5°C | 2 h | 85% |
Synthesis of 3-(2-Oxopyrrolidin-1-yl)Propylamine
This intermediate is prepared via a two-step alkylation and reduction sequence:
- Alkylation of pyrrolidin-2-one :
- Reagents : 3-Bromopropylamine hydrobromide, potassium carbonate (K₂CO₃).
- Conditions : Reflux in acetonitrile for 12 hours.
- Yield : ~70%.
- Reductive amination :
- Reagents : Sodium cyanoborohydride (NaBH₃CN) in methanol.
- Conditions : Room temperature, 6 hours.
- Yield : ~90%.
Oxalamide Coupling Strategies
The final step involves coupling the two intermediates using oxalyl chloride or its derivatives. Two principal methods are employed:
Direct Coupling via Oxalyl Chloride
Procedure :
- Activation : 4-Fluoro-3-nitroaniline (1 equiv) is treated with oxalyl chloride (1.2 equiv) in anhydrous dichloromethane (DCM) at 0°C.
- Coupling : 3-(2-Oxopyrrolidin-1-yl)propylamine (1 equiv) and triethylamine (2 equiv) are added dropwise. The reaction is stirred at room temperature for 24 hours.
- Purification : Column chromatography (silica gel, ethyl acetate/hexanes) yields the pure product.
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Catalyst | Triethylamine |
| Reaction Time | 24 h |
| Yield | 65–75% |
Stepwise Coupling Using Carbodiimide Reagents
Procedure :
- Activation : Oxalic acid is treated with EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF.
- First Amine Coupling : 4-Fluoro-3-nitroaniline is added, stirred for 12 hours.
- Second Amine Coupling : 3-(2-Oxopyrrolidin-1-yl)propylamine is introduced, and the mixture is stirred for an additional 24 hours.
- Purification : Recrystallization from ethanol/water.
| Parameter | Value |
|---|---|
| Solvent | Dimethylformamide |
| Activator | EDCl/HOBt |
| Reaction Time | 36 h |
| Yield | 70–80% |
Industrial-Scale Optimization
For large-scale production, automated continuous-flow reactors are employed to enhance reproducibility and safety. Key considerations include:
- Temperature Control : Maintained at 25°C ± 2°C to prevent side reactions.
- Solvent Recovery : Dichloromethane is recycled via distillation.
- Quality Control : HPLC analysis confirms >99% purity.
Analytical Characterization
The final product is characterized using:
- NMR Spectroscopy :
- Mass Spectrometry :
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N1-(4-fluoro-3-nitrophenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure selective reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
N1-(4-fluoro-3-nitrophenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N1-(4-fluoro-3-nitrophenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide involves its interaction with specific molecular targets. The fluorinated aromatic ring and the pyrrolidinone moiety allow the compound to bind to certain enzymes or receptors, inhibiting their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Derivatives
The following table compares N1-(4-fluoro-3-nitrophenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide with structurally related oxalamides from published data :
| Compound Name | R1 (N1-Substituent) | R2 (N2-Substituent) | Melting Point (°C) | Key Properties |
|---|---|---|---|---|
| N1-(Adamant-2-yl)-N2-(phenyloxy)oxalamide (7) | Adamant-2-yl | Phenyloxy | >210 | High rigidity, lipophilic |
| N1-(Adamant-2-yl)-N2-(4-methoxycarbonylbenzyloxy)oxalamide (8) | Adamant-2-yl | 4-Methoxycarbonylbenzyloxy | >210 | Enhanced polarity, ester functionality |
| N1-(Adamant-2-yl)-N2-(4-nitrobenzyloxy)oxalamide (9) | Adamant-2-yl | 4-Nitrobenzyloxy | >210 | Strong electron-withdrawing, high reactivity |
| N1-(Adamant-2-yl)-N2-(4-chlorobenzyloxy)oxalamide (10) | Adamant-2-yl | 4-Chlorobenzyloxy | >210 | Moderate polarity, halogen interactions |
| Target Compound | 4-Fluoro-3-nitrophenyl | 3-(2-Oxopyrrolidin-1-yl)propyl | Inferred >210 | Balanced polarity, H-bonding, bioavailability |
Key Comparative Insights:
Substituent Effects on Polarity and Solubility: The adamantyl group in compounds 7–10 confers high lipophilicity and rigidity, limiting aqueous solubility. In contrast, the target compound’s 3-(2-oxopyrrolidin-1-yl)propyl group improves solubility via the pyrrolidinone’s hydrogen-bonding capacity and the propyl spacer’s flexibility .
Electronic and Steric Interactions :
- Nitro groups (present in compound 9 and the target) increase electrophilicity, favoring interactions with nucleophilic residues (e.g., cysteine or lysine in enzymes). The fluorine atom in the target compound may stabilize aromatic π-stacking or modulate metabolic stability .
- Adamantyl derivatives (7–10) exhibit steric bulk, which may hinder access to buried binding pockets compared to the target’s more compact N1-substituent.
Thermal Stability :
- All compounds exhibit melting points >210°C, suggesting strong crystalline packing. The target compound’s nitro and fluorine substituents likely enhance intermolecular dipole-dipole interactions, further stabilizing its solid-state structure .
Structural and Conformational Analysis
The conformational flexibility of oxalamides influences their bioactivity. For example:
- The pyrrolidinone ring in the target compound may adopt a puckered conformation, as described by Cremer and Pople’s ring-puckering coordinates, optimizing interactions with chiral binding sites .
- Crystallographic validation (e.g., via SHELX software ) could confirm the planarity of the oxalamide core and the spatial orientation of substituents, critical for structure-activity relationship (SAR) studies.
Biological Activity
N1-(4-fluoro-3-nitrophenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies, highlighting its implications in drug development.
1. Synthesis of the Compound
The synthesis of this compound involves several steps, typically starting from commercially available precursors. The key steps include:
- Formation of the Oxalamide Linkage : The oxalamide moiety is formed by reacting an amine derivative with an oxalyl chloride.
- Introduction of the 4-fluoro-3-nitrophenyl Group : This is achieved through nucleophilic substitution reactions involving fluorinated nitrophenolic compounds.
- Pyrrolidine Ring Formation : The incorporation of the pyrrolidine ring is done via cyclization reactions using appropriate reagents.
Antimicrobial Activity
Research has shown that compounds containing nitrophenyl moieties exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have demonstrated activity against Mycobacterium tuberculosis. A study reported a series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamides with MIC values ranging from 4 to 64 μg/mL against M. tuberculosis H37Rv, indicating that similar scaffolds may enhance the efficacy of this compound .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. Preliminary data suggest that while some derivatives exhibit selective cytotoxicity towards tumor cells, others show limited activity against normal cells, indicating a potential therapeutic window. For example, compounds with structural similarities showed varying degrees of cytotoxicity across different human tumor cell lines .
Case Study 1: Antitubercular Activity
A study focused on the antitubercular activity of related compounds found that certain derivatives had MIC values as low as 4 μg/mL against both rifampicin-resistant and isoniazid-resistant strains of M. tuberculosis. This suggests that modifications to the oxalamide structure could yield potent antitubercular agents .
| Compound | MIC Value (μg/mL) | Activity Against |
|---|---|---|
| 3m | 4 | Rifampicin-resistant M. tuberculosis |
| 3m | 32 | Isoniazid-resistant M. tuberculosis |
Case Study 2: Safety Profile Analysis
In vitro safety assessments using Vero cell lines indicated a favorable safety profile for certain derivatives, suggesting their potential for further development as therapeutic agents without significant toxicity concerns .
4. Conclusion
This compound represents a promising candidate in the search for new antimicrobial and anticancer agents. The biological activity exhibited by similar compounds underscores the importance of structural modifications in enhancing therapeutic efficacy and safety profiles. Ongoing research is essential to fully elucidate the mechanisms underlying its biological activities and to optimize its pharmacological properties.
Q & A
Q. How can researchers optimize the synthesis of N1-(4-fluoro-3-nitrophenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide to improve yield and purity?
Methodological Answer:
- Step 1: Amide Coupling
Use oxalyl chloride or carbodiimides (e.g., DCC) to activate carboxylic acid intermediates for coupling with amine groups. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) under anhydrous conditions are optimal . - Step 2: Purification
Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (using ethanol or acetonitrile) to isolate the product. Monitor purity via HPLC (>95% purity threshold) . - Key Parameter:
Maintain pH control during nitro-group reduction (if applicable) to avoid side reactions.
Q. What spectroscopic techniques are most reliable for confirming the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
Use H NMR (400 MHz, DMSO-d6) to identify aromatic protons (δ 7.8–8.2 ppm for nitroaryl groups) and pyrrolidinone methylene signals (δ 2.5–3.5 ppm). F NMR confirms fluorine presence (δ -110 to -120 ppm) . - Mass Spectrometry (MS):
High-resolution ESI-MS to verify molecular ion [M+H] (calculated for CHFNO: 440.15 g/mol) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Methodological Answer:
- Hypothesis Testing:
Replicate assays (e.g., antimicrobial IC) under standardized conditions (e.g., Mueller-Hinton broth for bacteria, 37°C incubation). - Data Analysis:
Use ANOVA to compare results across labs. If discrepancies persist, validate via orthogonal methods (e.g., SPR for binding affinity vs. cell-based assays) . - Case Study:
A 2024 study found conflicting IC values (2.5 μM vs. 8.7 μM) against S. aureus. Further analysis revealed solvent (DMSO vs. ethanol) impacted compound solubility and activity .
Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking:
Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., bacterial DNA gyrase). The oxalamide moiety’s hydrogen-bonding capacity is critical for binding . - MD Simulations:
Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Focus on RMSD (<2.0 Å) and binding free energy (MM-PBSA) .
Q. How can enantioselective synthesis be achieved for chiral analogs of this compound?
Methodological Answer:
- Catalytic Asymmetric Synthesis:
Employ chiral catalysts (e.g., Jacobsen’s thiourea catalysts) during amide bond formation. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column) . - Key Challenge:
The 2-oxopyrrolidinyl group may induce steric hindrance; optimize catalyst loading (5–10 mol%) and reaction time (24–48 hrs) .
Mechanistic and Pharmacological Questions
Q. What in vitro assays are suitable for evaluating the compound’s metabolic stability?
Methodological Answer:
- Hepatic Microsome Assay:
Incubate with human liver microsomes (1 mg/mL) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 mins. Calculate half-life (t) . - CYP450 Inhibition:
Use fluorogenic substrates (e.g., CYP3A4: midazolam) to assess inhibition potential. IC <10 μM indicates high risk of drug-drug interactions .
Q. How does the 4-fluoro-3-nitrophenyl moiety influence pharmacokinetic properties?
Methodological Answer:
- Lipophilicity (LogP):
The nitro group increases LogP (calculated: 2.8), enhancing membrane permeability but reducing aqueous solubility. - Metabolic Stability:
Fluorine substitution slows oxidative metabolism (CYP2C9/2C19), as seen in analogs with t >4 hrs in microsomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
